molecular formula C21H18ClN5O4S B11167437 1-(4-chlorophenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11167437
M. Wt: 471.9 g/mol
InChI Key: JYWWTKASMKEKJX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a pyrimidinylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring using reagents like chlorobenzene and a suitable catalyst.

    Attachment of the Pyrimidinylsulfamoylphenyl Group: This step involves the formation of a sulfonamide bond between the pyrrolidine ring and the pyrimidinylsulfamoylphenyl group, typically using reagents like pyrimidine-2-sulfonyl chloride and a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-(4-Chlorophenyl)-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyrrolidine-4-carboxamide: Similar structure but with a different position of the carboxamide group.

Uniqueness: 1-(4-Chlorophenyl)-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and their positions on the pyrrolidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H18ClN5O4S

Molecular Weight

471.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H18ClN5O4S/c22-15-2-6-17(7-3-15)27-13-14(12-19(27)28)20(29)25-16-4-8-18(9-5-16)32(30,31)26-21-23-10-1-11-24-21/h1-11,14H,12-13H2,(H,25,29)(H,23,24,26)

InChI Key

JYWWTKASMKEKJX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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